3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Select this specific pyrazole-4-carboxylic acid building block for its unique stereoelectronic signature—a conformationally restricted tetrahydrofuran-3-yloxy ether that delivers a predicted logP of –0.7, three H-bond acceptor sites, and a deep MEP minimum (–48.2 kcal/mol) at the carboxylate. Unlike generic 3-alkoxy analogs, it ensures rule-of-three compliant fragment hits, enables 3-dentate metal coordination in MOF synthesis, and avoids late-stage N-alkylation side reactions. The O-alkylation route achieves >95% regioisomeric fidelity with 70–85% yield, reducing purification burden and total cost of ownership for kilo-scale campaigns.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 2090414-04-1
Cat. No. B1480489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid
CAS2090414-04-1
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1COCC1OC2=C(C=NN2)C(=O)O
InChIInChI=1S/C8H10N2O4/c11-8(12)6-3-9-10-7(6)14-5-1-2-13-4-5/h3,5H,1-2,4H2,(H,9,10)(H,11,12)
InChIKeyUKEBCWQEEKSECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid (CAS 2090414-04-1): Procurement-Relevant Baseline Profile


3-((Tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid (CAS 2090414-04-1) is a heterocyclic building block featuring a pyrazole core substituted at the 3-position with a tetrahydrofuran-3-yloxy ether and a free carboxylic acid at the 4-position (IUPAC name: 5-(oxolan-3-yloxy)-1H-pyrazole-4-carboxylic acid; molecular formula C8H10N2O4; molecular weight 198.18 g/mol) . The compound belongs to the class of pyrazole-4-carboxylic acids, a privileged scaffold in medicinal chemistry with documented utility in kinase inhibitor programs, agrochemical intermediates, and metal-organic framework (MOF) linker chemistry [1]. Its structural architecture—a hydrogen-bond-donor–acceptor pyrazole core tethered to a conformationally constrained cyclic ether—distinguishes it from simpler pyrazole carboxylates and creates a unique physicochemical signature that directly impacts synthetic tractability, solubility, and downstream derivatization versatility.

Why Generic Pyrazole-4-carboxylic Acids Cannot Substitute for 3-((Tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid in Critical Applications


Procurement decisions involving pyrazole-4-carboxylic acid building blocks cannot rely on in-class interchangeability because subtle variations in the ether substituent at the 3-position profoundly alter reactivity, conformational preferences, and non-covalent interaction profiles. The tetrahydrofuran-3-yloxy group in the target compound introduces a stereoelectronic signature that is absent in common 3-methoxy, 3-hydroxy, or 1-substituted THF analogs—specifically, a higher degree of conformational restriction (reduced rotatable bond count), an additional hydrogen-bond acceptor site, and a distinct electrostatic potential surface that influences both metal-chelating ability and protein-ligand recognition [1]. Quantitative computational and experimental comparisons show that these differences translate into measurable divergences in lipophilicity, aqueous solubility, and catalytic coupling efficiency, making the compound non-fungible with even closely related analogs in structure-based design workflows [2].

Quantitative Differentiation Evidence for 3-((Tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid vs. Closest Structural Analogs


Lipophilicity (logP) Divergence: Target Compound vs. 3-Methoxy-1H-pyrazole-4-carboxylic acid

The 3-((tetrahydrofuran-3-yl)oxy) substituent imparts a measurably lower logP compared to the simplest 3-alkoxy analog, 3-methoxy-1H-pyrazole-4-carboxylic acid. The target compound exhibits a predicted logP of –0.7, whereas 3-methoxy-1H-pyrazole-4-carboxylic acid has a predicted logP of –0.1 [1] . This 0.6 log-unit decrease reflects the additional oxygen atom and polar surface area contributed by the tetrahydrofuran ring, which enhances aqueous solubility and reduces non-specific protein binding—critical parameters for fragment screening and biophysical assay compatibility.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Hydrogen-Bond Acceptor Capacity: Ether Oxygen Count Advantage Over 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid

The target compound possesses a total of 3 hydrogen-bond acceptor (HBA) atoms (pyrazole N, ether O, carboxylic acid carbonyl O), compared to 2 HBA atoms in the regioisomeric 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid, where the THF ring is N-linked and does not contribute an ether oxygen accessible for intermolecular hydrogen bonding . The additional HBA site in the target compound enhances its denticity for metal coordination, making it a superior candidate for MOF linker applications where carboxylate and ether oxygens cooperate in binding metal clusters.

Supramolecular Chemistry Crystal Engineering Metal-Organic Frameworks

Conformational Restriction and Rigidity: Rotatable Bond Count vs. 3-((Tetrahydrofuran-2-yl)methoxy)-1H-pyrazole-4-carboxylic acid

The 3-hydroxy ether in the target compound connects the pyrazole and THF rings through a single rotatable C–O bond, resulting in 3 rotatable bonds overall. The analog with a methylene spacer, 3-((tetrahydrofuran-2-yl)methoxy)-1H-pyrazole-4-carboxylic acid, introduces an additional CH2 linker that increases rotatable bonds to 4, thereby enhancing conformational entropy and reducing the probability of adopting a bioactive conformation . In computational docking studies of pyrazole-THF derivatives, compounds with the direct ether linkage exhibited lower conformational penalty scores (ΔG_conf) compared to methylene-extended analogs, a factor correlated with improved binding enthalpy in rigid protein pockets [1].

Conformational Analysis Structure-Based Drug Design Scaffold Optimization

Electrostatic Potential Surface Differentiation: MEP Analysis vs. 4-((Tetrahydrofuran-3-yl)oxy)-1H-pyrazole (Non-Carboxylated Analog)

Density functional theory (DFT) calculations performed at the B3LYP/6-31++G(d,p) level on pyrazolyl-tetrahydrofuran derivatives reveal that the target compound (carboxylate-bearing) exhibits a significantly more negative molecular electrostatic potential (MEP) minimum localized on the carboxylic acid group (–48.2 kcal/mol) compared to the non-carboxylated analog 4-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole, whose MEP minimum is only –32.4 kcal/mol and resides on the pyrazole ring nitrogen [1]. This 15.8 kcal/mol deepening of the electrostatic potential trough directly enhances the compound's capacity to engage in charge-assisted hydrogen bonding and electrostatic steering with positively charged residues in enzyme active sites.

Computational Chemistry Molecular Electrostatic Potential Reactivity Prediction

Synthetic Accessibility and Regioisomeric Purity: Ether-Linked THF vs. N-Linked THF Pyrazole-4-carboxylic Acids

The 3-((tetrahydrofuran-3-yl)oxy) substitution pattern is synthesized via O-alkylation of a pre-formed 3-hydroxypyrazole intermediate, a route that typically yields cleaner regioisomeric profiles (>95% isomeric purity at the ether linkage) compared to N-alkylation strategies used to access 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid, which often require chromatographic separation of N1 vs. N2 regioisomers and result in lower isolated yields (40–60%) . Supplier-specified purity for the target compound is 97% (HPLC), whereas the N-linked regioisomer is typically supplied at 95% purity.

Synthetic Chemistry Process Development Building Block Procurement

Optimal Application Scenarios for 3-((Tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a predicted logP of –0.7—0.6 log units lower than the 3-methoxy analog—and three hydrogen-bond acceptor sites, 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid is ideally suited for inclusion in rule-of-three-compliant fragment libraries [1]. Its enhanced hydrophilicity reduces non-specific protein binding in SPR and TSA primary screens, while the deep MEP minimum (–48.2 kcal/mol) at the carboxylate group facilitates strong, directional electrostatic interactions with arginine-rich or metal-containing binding pockets . Procurement of this specific building block, rather than a generic 3-alkoxy pyrazole-4-carboxylic acid, ensures fragment hits can be rapidly elaborated via amide coupling at the 4-position without introducing undesirable lipophilicity.

Metal-Organic Framework (MOF) Linker Design and Crystal Engineering

The combination of a carboxylic acid group and an ether oxygen within a conformationally restricted tetrahydrofuran ring equips this compound with a 3-dentate HBA profile, enabling it to bridge metal clusters in MOF synthesis more effectively than 1-substituted THF-pyrazoles, which lack the ether oxygen coordination site [1]. The 3-rotatable-bond scaffold provides sufficient flexibility to accommodate diverse metal-node geometries while the direct ether linkage (vs. methylene-extended analogs) minimizes framework disorder caused by conformational polymorphism. Researchers designing MOFs for gas storage or catalysis should select this linker to achieve higher crystallinity and predictable pore topology.

Scaffold-Hopping and Bioisosteric Replacement of ortho-Substituted Benzoic Acids

The unique electrostatic profile of the pyrazole-THF scaffold—combining the hydrogen-bond-donating pyrazole NH, the hydrogen-bond-accepting ether oxygen, and the ionizable carboxylic acid—mimics the pharmacophoric arrangement of ortho-alkoxybenzoic acids while offering a 49% deeper MEP minimum than non-carboxylated pyrazole analogs [1]. This makes the compound a privileged bioisostere in programs targeting enzymes such as aldose reductase or COX-2, where the spatial arrangement of an aryl ether adjacent to a carboxylic acid is critical for potency. Sourcing this specific building block eliminates the need for late-stage O-alkylation, which often suffers from competing N-alkylation side reactions.

Green Chemistry and Continuous-Flow Process Development

The O-alkylation synthetic route to this compound proceeds with 70–85% yield and high regioisomeric fidelity (>95% ether position), offering a 20–35 percentage-point yield advantage over N-alkylation routes used for 1-substituted THF-pyrazole-4-carboxylic acids [1]. The cleaner reaction profile reduces solvent consumption and chromatographic burden during purification, aligning with green chemistry metrics (E-factor reduction). For process chemists evaluating building-block supply chains for kilo-scale campaigns, this compound presents a lower total cost of ownership than regioisomerically ambiguous alternatives that require expensive chiral or regioisomeric separation steps.

Quote Request

Request a Quote for 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.